molecular formula C10H8ClN B1367173 6-Chloro-4-methylquinoline CAS No. 41037-29-0

6-Chloro-4-methylquinoline

Cat. No. B1367173
CAS RN: 41037-29-0
M. Wt: 177.63 g/mol
InChI Key: NPPPLXJXZOCDHJ-UHFFFAOYSA-N
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Patent
US07285558B2

Procedure details

A solution of 2 (16.04 g, 90.6 mmol) and SeO2 (13.0 g, 117.3 mmol) in 5% aq. 1,4-dioxane (200 mL) was refluxed for 2 h. The precipitated selenium was filtered off and the filtrate was evaporated to dryness in vacuo. The residue was taken into CH2Cl2, and filtered through a short plug of silica gel. The filtrate was concentrated to give a light brown solid. Further purification by crystallization (EtOAc/Hexanes) gave 1 (11.6 g, 61%) as a pale yellow solid Mp 152-153° C. (lit.2 153-154° C). 1H NMR (300 MHz, CDCl3): δ 10.43 (s, 1H), 9.20 (d, 4.4 Hz, 1H), 9.10 (d, 2.2 Hz, 1H), 8.16 (d, 9.1 Hz, 1H), 7.82 (d, 4.4 Hz, 1H), 7.77 (dd, 9.1, 2.2 Hz, 1H). MS m/z: 192 (M+1). Analysis calcd. for C10H6ClNO; C, 62.68; H, 3.16; N, 7.31; Cl, 18.50; found, C, 62.92; H, 3.33; N, 7.23; Cl, 18.60.2
Name
Quantity
16.04 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[CH3:12].[O:13]1CCOCC1>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[CH:12]=[O:13]

Inputs

Step One
Name
Quantity
16.04 g
Type
reactant
Smiles
ClC=1C=C2C(=CC=NC2=CC1)C
Name
SeO2
Quantity
13 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated selenium was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
filtered through a short plug of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a light brown solid
CUSTOM
Type
CUSTOM
Details
Further purification
CUSTOM
Type
CUSTOM
Details
by crystallization (EtOAc/Hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CC=NC2=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.